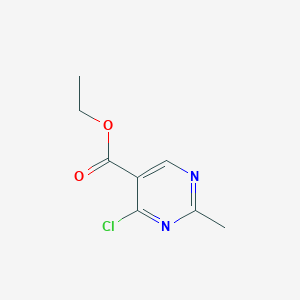

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine-5-carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large reactors for the chlorination step to ensure efficient heat management and reaction control.

Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance yield and reduce reaction time.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol at elevated temperatures.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as ethyl 4-amino-2-methylpyrimidine-5-carboxylate or ethyl 4-thio-2-methylpyrimidine-5-carboxylate can be formed.

Oxidation Products: Oxidation can yield compounds like ethyl 4-chloro-2-methylpyrimidine-5-carboxylic acid.

Reduction Products: Reduction can produce ethyl 4-chloro-2-methylpyrimidine-5-methanol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Overview : Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact effectively with biological targets, enhancing drug efficacy.

Mechanism of Action : The chloro group at the second position facilitates nucleophilic substitution reactions, allowing for the formation of diverse derivatives that can modulate enzyme activity or receptor interactions.

Case Studies

- Cancer Therapeutics : A study demonstrated that derivatives synthesized from this compound exhibited significant activity against several cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- Neurological Disorders : Research has shown that this compound is involved in developing selective inhibitors for the epidermal growth factor receptor (EGFR), which is crucial for targeted cancer therapies .

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, contributing to pest control and crop protection strategies.

Applications :

- Pesticide Development : this compound has been incorporated into formulations aimed at improving crop resilience against pests and diseases, thereby enhancing agricultural yield and sustainability .

Biochemical Research

Overview : In biochemical studies, this compound plays a vital role in developing assays that investigate enzyme activities and metabolic pathways.

Research Findings

- Enzyme Kinetics : this compound has been employed to probe enzyme interactions, providing insights into cellular functions and metabolic processes .

Material Science

Overview : The compound is also explored for its potential in creating novel materials with unique properties.

Applications

Mecanismo De Acción

The mechanism by which ethyl 4-chloro-2-methylpyrimidine-5-carboxylate exerts its effects involves:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, often inhibiting or modulating their activity.

Pathways Involved: It can affect pathways such as DNA synthesis and repair, protein synthesis, and metabolic processes, depending on the specific biological target.

Comparación Con Compuestos Similares

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure but with a thio group instead of a carboxylate, used as an inhibitor of certain bacteria.

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylic acid: The acid form of the compound, used in different synthetic applications.

Uniqueness: The presence of both chloro and methyl groups on the pyrimidine ring, along with the ester functionality, makes this compound a versatile intermediate in organic synthesis, offering unique reactivity and application potential.

Actividad Biológica

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 200.622 g/mol. It is characterized by a pyrimidine ring with a chlorine atom at the 4-position and an ethyl ester group at the 5-position. The compound typically appears as a light yellow to white solid, with a density of about 1.3 g/cm³ and a boiling point of approximately 276.2 °C at 760 mmHg .

The synthesis of this compound involves several methods, including reactions with various nucleophiles that yield substitution products. For instance, treatment with sodium cyanide can lead to the formation of cyano derivatives, indicating its potential for further functionalization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential utility in pharmaceutical applications aimed at combating microbial infections . The specific mechanisms through which it exerts this activity are still under investigation but may involve inhibition of key enzymes or disruption of bacterial cell wall synthesis.

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been studied for its neuroprotective and anti-neuroinflammatory effects. It is used in the synthesis of novel triazole-pyrimidine hybrids that have demonstrated promising results in protecting neuronal cells from oxidative stress and inflammation . These compounds may inhibit pathways involved in neurodegeneration, making them candidates for further development in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring could enhance antibacterial potency .

- Neuroprotective Studies : Research involving triazole-pyrimidine hybrids synthesized from this compound showed reduced neuronal cell death in models of oxidative stress. These findings suggest that this compound can modulate neuroinflammatory responses and protect against neurotoxicity .

- Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes involved in microbial resistance mechanisms. This characteristic could be leveraged to develop new strategies for overcoming antibiotic resistance .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | C8H9ClN2O2S | Contains a methylthio group instead of methyl |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | Chlorine at position 2 instead of 4 |

| Mthis compound | C8H8ClN2O2 | Methyl group instead of ethyl |

These compounds differ mainly in their substituents and positions on the pyrimidine ring, which significantly affects their biological activity and chemical reactivity .

Propiedades

IUPAC Name |

ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIAVLIGRIDNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506549 | |

| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-36-3 | |

| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.